molecular formula C20H16O6 B2669040 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 859662-68-3

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2669040
CAS No.: 859662-68-3
M. Wt: 352.342
InChI Key: OGFAYYQBZGNSSO-LSCVHKIXSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H16O6 and its molecular weight is 352.342. The purity is usually 95%.
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Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran backbone, which is known for its significant role in various bioactive molecules. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological potential.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. For instance, compounds similar to the target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and interleukins (IL-1 and IL-8) by up to 98% in vitro. These findings suggest that this compound may exert similar effects through the inhibition of NF-κB signaling pathways .

CytokineInhibition (%)
TNF-alpha93.8
IL-198
IL-871

2. Anticancer Activity

The anticancer potential of benzofuran derivatives has been well-documented. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF and K562. For example, one derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity . The mechanism often involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent apoptosis.

Cell LineIC50 (μM)
MCF25.72 ± 3.95
K562Not specified

3. Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored. Compounds structurally related to this compound exhibited moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Such findings indicate potential therapeutic applications in treating bacterial infections.

Case Studies

Several case studies have illustrated the pharmacological efficacy of benzofuran derivatives:

  • Study on Anti-inflammatory Effects : A derivative was tested in a model of chronic inflammation, showing a marked reduction in inflammatory markers and improved outcomes in animal models.
  • Anticancer Efficacy : A recent study demonstrated that a closely related compound significantly reduced tumor growth in vivo by inducing apoptosis through ROS-mediated pathways.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-11(21)9-23-15-6-4-14-19(22)18(26-20(14)12(15)2)8-13-3-5-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFAYYQBZGNSSO-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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